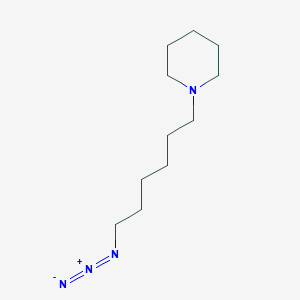
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 7-position, and a tert-butyl ester group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Nitration: Introduction of the nitro group at the 7-position of the indole ring.
Iodination: Introduction of the iodine atom at the 3-position.
Esterification: Formation of the tert-butyl ester group at the 1-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, iodination, and esterification processes. These methods are optimized for high yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 3-Amino-7-nitroindole-1-carboxylic acid tert-butyl ester.
Hydrolysis: 3-Iodo-7-nitroindole-1-carboxylic acid.
Scientific Research Applications
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can participate in redox reactions, while the iodine atom and ester group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Iodoindole-1-carboxylic acid tert-butyl ester: Lacks the nitro group.
7-Nitroindole-1-carboxylic acid tert-butyl ester: Lacks the iodine atom.
3-Iodo-7-nitroindole: Lacks the ester group.
Uniqueness
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is unique due to the combination of the iodine, nitro, and ester groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
Molecular Formula |
C13H13IN2O4 |
|---|---|
Molecular Weight |
388.16 g/mol |
IUPAC Name |
tert-butyl 3-iodo-7-nitroindole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 |
InChI Key |
PZXFFDNCCQKLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


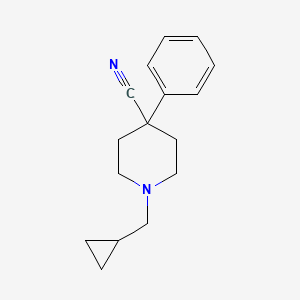
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
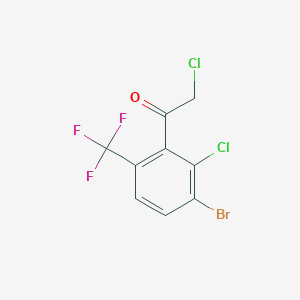

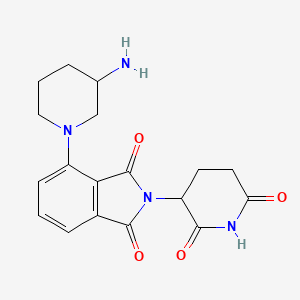
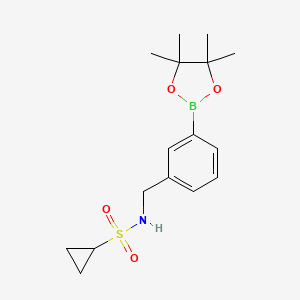
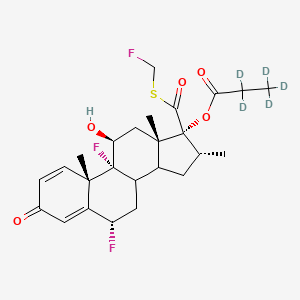
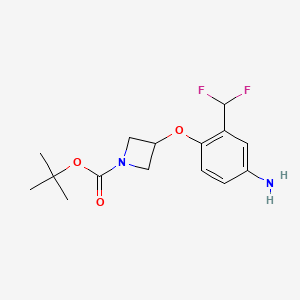
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

